molecular formula C9H10ClNO B8566670 1-[(2-Chlorophenyl)amino]acetone

1-[(2-Chlorophenyl)amino]acetone

Cat. No. B8566670
M. Wt: 183.63 g/mol
InChI Key: SVBBGUSPTWMRAG-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)amino]acetone is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(2-chloroanilino)propan-2-one

InChI

InChI=1S/C9H10ClNO/c1-7(12)6-11-9-5-3-2-4-8(9)10/h2-5,11H,6H2,1H3

InChI Key

SVBBGUSPTWMRAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=CC=CC=C1Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chloroaniline (13.2 ml, 0.125 mol), iodoacetone (26.6 g, 0.145 mol) and potassium carbonate (18.1 g, 0.13 mol) in DMF (200 ml) was heated under nitrogen at 100° C. overnight. After cooling to rt, water was added and the mixture extracted with ether (×3). The combined organic extracts were washed with water, dried (Na2SO4), filtered and concentrated. Flash chromatography (Heptane:EtOAc 80:20) afforded 16.0 g (70%) of the title compound as a brown liquid.
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

To a solution of chloroacetone (8.0 mL, 0.100 mol) in 100 mL acetone was added KI (33.20 g, 0.200 mol). The suspension was stirred under argon at rt for 24 h. Acetone was evaporated under reduced pressure. The residue was extracted with ether. The ethereal solution was concentrated under reduced pressure to yield iodoacetone as a brown liquid (18.00 g, 98%). A mixture of 2-chloroaniline (8.95 mL, 0.085 mol), iodoacetone (18.00 g, 0.098 mol), K2CO3 (12.35 g, 0.090 mol) and DMF (200 mL) was heated under argon for 48 h. The mixture was cooled to rt, and water was added. The mixture was extracted with ether (3×300 mL). The combined organic phases were washed with water (2×300 mL), dried over Na2SO4, and evaporated. The crude product was purified on silica gel, eluting with 1:5 EtOAc/hexanes to yield the product as a brown liquid (14.07 g, 77%), which was used in procedures similar to Examples 16 and 17.
Quantity
8.95 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
12.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

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